2-((3-Chloro-4-fluorophenoxy)methyl)-1,3-dioxolane
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Overview
Description
2-((3-Chloro-4-fluorophenoxy)methyl)-1,3-dioxolane is an organic compound with the molecular formula C10H10ClFO2 It is characterized by the presence of a dioxolane ring attached to a chlorofluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloro-4-fluorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 3-chloro-4-fluorophenol with epichlorohydrin in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate epoxide, which then undergoes ring-opening to form the dioxolane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((3-Chloro-4-fluorophenoxy)methyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenoxy group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenoxy derivatives, while hydrolysis can produce diols .
Scientific Research Applications
2-((3-Chloro-4-fluorophenoxy)methyl)-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Chloro-4-fluorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-4-fluorophenoxy)acetic acid
- 2-(3-Chloro-4-fluorophenoxy)-4-methylphenylamine
- 3-[(3-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde
Uniqueness
2-((3-Chloro-4-fluorophenoxy)methyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where the dioxolane ring’s stability and reactivity are advantageous .
Properties
Molecular Formula |
C10H10ClFO3 |
---|---|
Molecular Weight |
232.63 g/mol |
IUPAC Name |
2-[(3-chloro-4-fluorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H10ClFO3/c11-8-5-7(1-2-9(8)12)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |
InChI Key |
WXHITZVONPKIPU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)COC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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